

# Quinine benzoate CAS number and molecular structure

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## Compound of Interest

Compound Name: Quinine benzoate

Cat. No.: B13779535

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## An In-depth Technical Guide to Quinine Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **quinine benzoate**, a salt derived from the antimalarial drug quinine and benzoic acid. This document details its chemical identity, structural information, physicochemical properties, and outlines a representative synthesis protocol and analytical methods for quality control.

## Core Identity and Molecular Structure

**Quinine benzoate** is identified by the CAS Number 750-88-9.<sup>[1][2]</sup> It is the salt formed between the alkaloid quinine and benzoic acid.

Molecular Structure:

The molecular structure of **quinine benzoate** consists of the protonated quinine cation and the benzoate anion. The molecular formula is C<sub>27</sub>H<sub>28</sub>N<sub>2</sub>O<sub>3</sub>.<sup>[1][3]</sup>

- IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate<sup>[4]</sup>
- SMILES: COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--OC(=O)C5=CC=CC=C5<sup>[3][4]</sup>

- InChI Key: UOXLNYIYPISFF-KBCVXPAYSA-N[3]

## Physicochemical and Pharmacopoeial Data

The properties of **quinine benzoate** are summarized below. This data is essential for its handling, formulation, and quality control.

Property	Value
Molecular Formula	C <sub>27</sub> H <sub>28</sub> N <sub>2</sub> O <sub>3</sub> [1][3]
Molecular Weight	428.52 g/mol [3]
Appearance	White or almost white, fine, silky needles, often in clusters.[5]
Melting Point	Approximately 175-178 °C[6]
Solubility	Almost insoluble in water; soluble in ethanol, ether, and acetic acid.[6]
Specific Optical Rotation	-140° to -170° (c = 2.0 in 96.5% EtOH, at 20°C) [5]
pH	6.2 – 6.9[5]

## Experimental Protocols

### Synthesis of Quinine Benzoate

This protocol describes a representative method for the synthesis of **quinine benzoate** based on the principle of acid-base reaction and crystallization.[6]

Materials:

- Quinine (C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>)
- Benzoic Acid (C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>)
- Ethanol (96.5% or absolute)

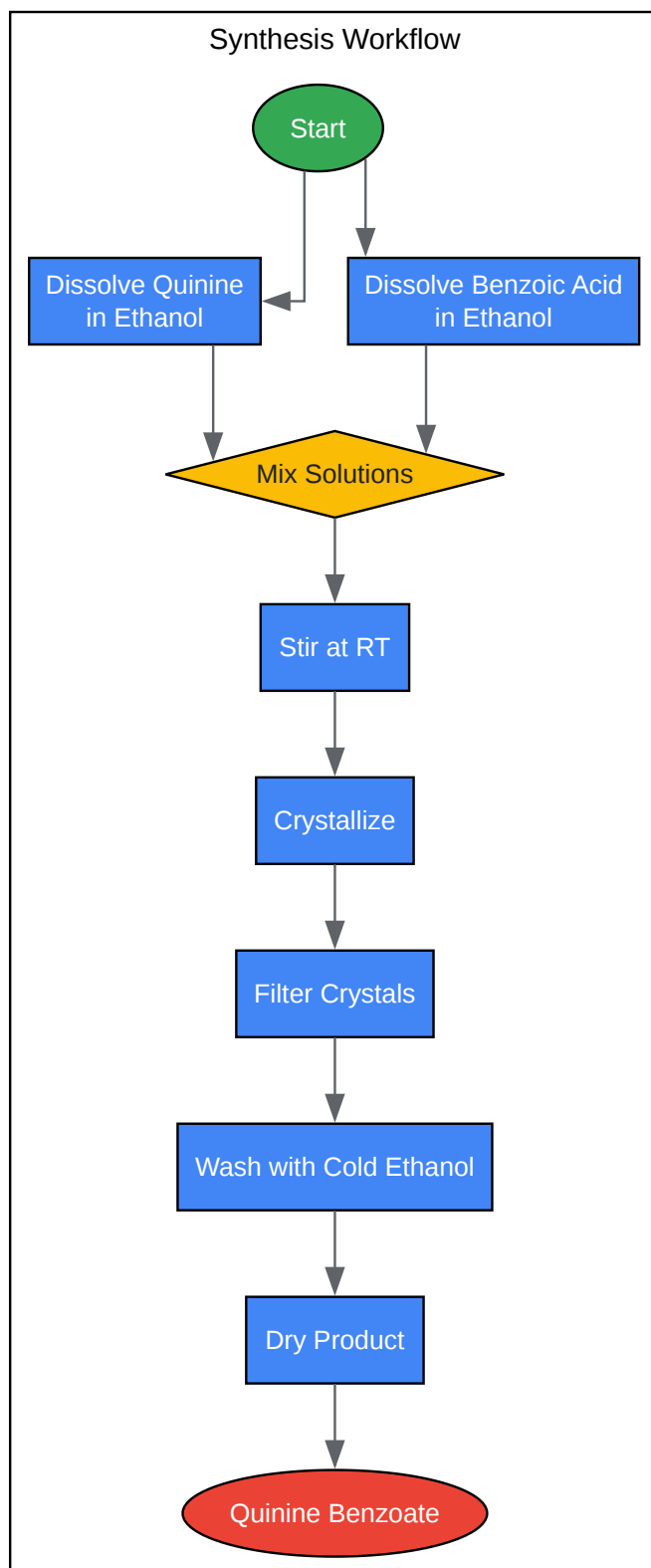
- Magnetic stirrer with heating plate
- Crystallization dish
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or desiccator

#### Procedure:

- Dissolution of Reactants:
  - In a suitable flask, dissolve 1 molar equivalent of quinine in a minimal amount of warm ethanol.
  - In a separate flask, dissolve 1 molar equivalent of benzoic acid in a minimal amount of warm ethanol.
- Reaction:
  - While stirring, add the benzoic acid solution to the quinine solution.
  - Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure complete salt formation.
- Crystallization:
  - Allow the resulting solution to cool down slowly to room temperature.
  - For enhanced crystallization, the solution can be stored at a lower temperature (e.g., 4°C) for several hours to overnight. Fine, silky needles of **quinine benzoate** should precipitate.
- Isolation and Purification:
  - Collect the precipitated crystals by vacuum filtration.

[5]

- Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified **quinine benzoate** crystals in a vacuum oven or desiccator at a moderate temperature to a constant weight. The loss on drying should be  $\leq 1.0\%$ .[\[5\]](#)
- Storage:
  - Store the final product in a well-closed container, protected from light.[\[5\]](#)



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Caption: Synthesis workflow for **Quinine Benzoate**.

## Quality Control: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be employed to determine the assay and the presence of other cinchona alkaloids in **quinine benzoate**.<sup>[5]</sup> The following is a general protocol that can be adapted.

### Instrumentation:

- HPLC system with a UV detector
- C18 analytical column

### Chromatographic Conditions (Representative):

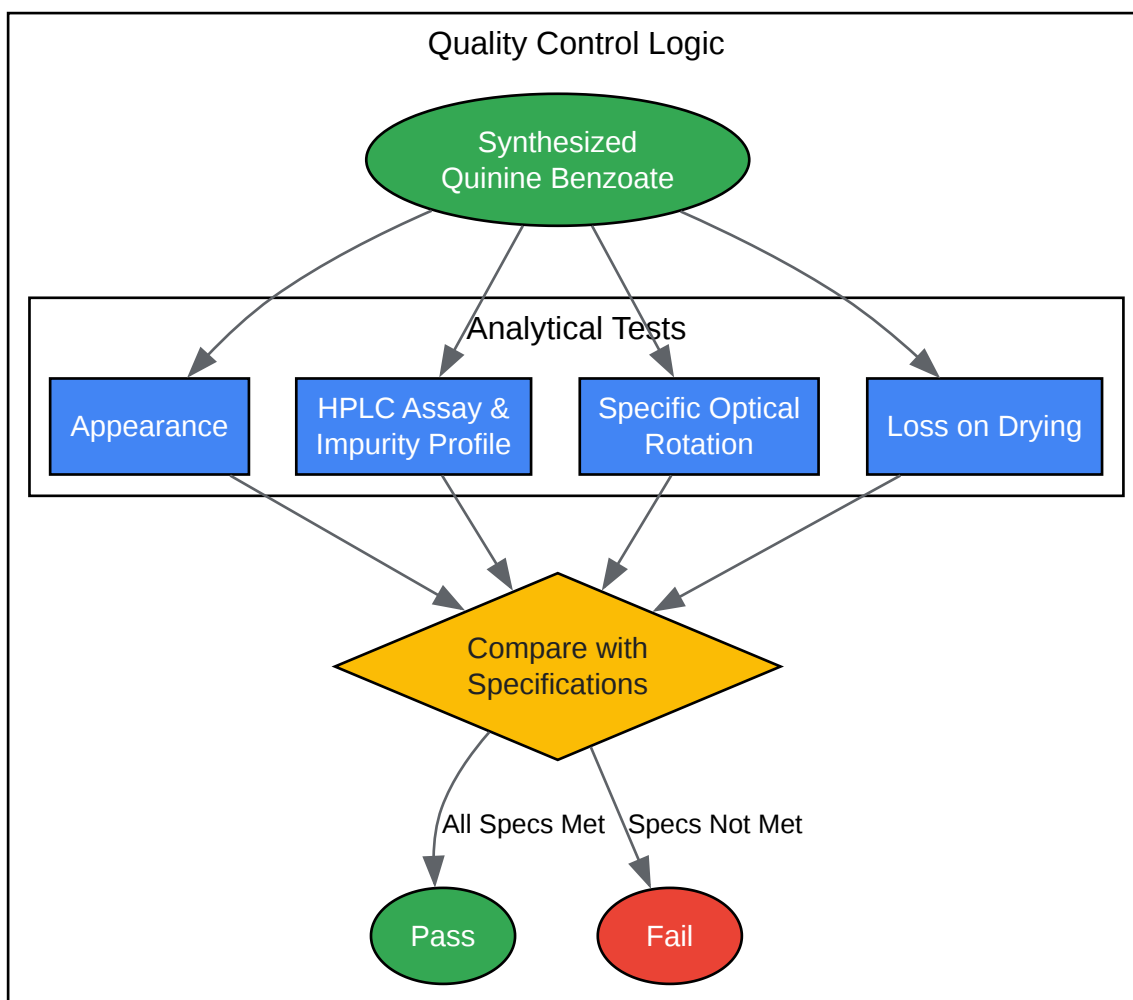
- Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH should be adjusted to ensure good peak shape.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where both quinine and potential impurities have significant absorbance.
- Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.

### Procedure:

- Standard Preparation: Prepare a standard solution of **quinine benzoate** reference standard of known concentration in the mobile phase.
- Sample Preparation: Accurately weigh and dissolve the synthesized **quinine benzoate** in the mobile phase to achieve a similar concentration as the standard solution.
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
- Evaluation:

- Assay: Compare the peak area of the **quinine benzoate** in the sample chromatogram with that of the standard chromatogram to calculate the purity (Assay: 98.5% to 101.5% on a dry basis).[5]
- Impurities: Identify and quantify any other peaks corresponding to related cinchona alkaloids (e.g., Dihydroquinine  $\leq 10.0\%$ ).[5]

## Mandatory Visualizations



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Caption: Quality control workflow for **Quinine Benzoate**.

## Summary of Quantitative Data

The following table summarizes the key quantitative specifications for pharmacopoeial grade **quinine benzoate**.

Parameter	Specification
Assay (on dry basis)	98.5% to 101.5% <a href="#">[5]</a>
Specific Optical Rotation	-140° to -170° <a href="#">[5]</a>
Loss on Drying	≤ 1.0% <a href="#">[5]</a>
Sulfated Ash	≤ 0.1% <a href="#">[5]</a>
Dihydroquinine	≤ 10.0% <a href="#">[5]</a>
Other Cinchona Alkaloids	Impurities before Quinine: ≤ 5.0% <a href="#">[5]</a> Any other impurity: ≤ 2.5% <a href="#">[5]</a>
Sulfates	≤ 500 ppm <a href="#">[5]</a>
Chlorides	≤ 500 ppm <a href="#">[5]</a>

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## References

- 1. clearsynth.com [clearsynth.com]
- 2. Quinine benzoate CAS#: 750-88-9 [m.chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. Quinine benzoate | C<sub>27</sub>H<sub>28</sub>N<sub>2</sub>O<sub>3</sub> | CID 10342538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. buchler-gmbh.com [buchler-gmbh.com]
- 6. chembk.com [chembk.com]
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